molecular formula C23H41N3O2 B5647884 1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol

1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol

Cat. No. B5647884
M. Wt: 391.6 g/mol
InChI Key: RHUSMQWKELXDFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves strategies such as nitrile lithiation/alkylation chemistry and 1,4-addition reactions, followed by reduction and cyclization processes to create diverse functionalized structures. These methods allow for the incorporation of various substituents, facilitating the exploration of pharmacological properties (Smith et al., 2016).

Molecular Structure Analysis

The molecular structures of spirocyclic compounds are characterized by their spiro connectivity, where a spiro atom (usually a quaternary carbon) connects two cyclic structures. This unique feature imparts significant conformational rigidity and complexity to the molecule. Detailed analysis and description of their molecular and crystal structures have been conducted through techniques such as X-ray crystallography, providing insights into their three-dimensional arrangements and potential interaction sites for binding to biological targets (Vaksler et al., 2023).

Chemical Reactions and Properties

Spirocyclic compounds participate in various chemical reactions, leveraging the reactivity of their functional groups. For instance, reactions involving malononitrile or ethyl cyanoacetate have been used to synthesize novel spirocyclic derivatives, demonstrating the versatility and reactivity of these frameworks (Xie et al., 2014).

properties

IUPAC Name

1-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-hydroxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N3O2/c27-21-8-14-24(15-9-21)17-22(28)26-16-11-23(19-26)10-4-12-25(18-23)13-7-20-5-2-1-3-6-20/h20-21,27H,1-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUSMQWKELXDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)CN4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-hydroxypiperidin-1-yl)ethanone

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